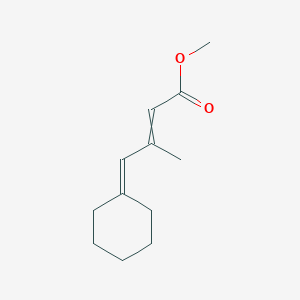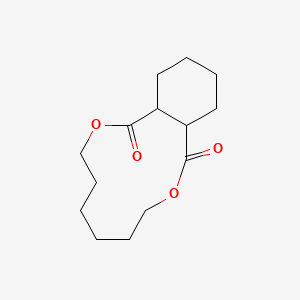![molecular formula C17H22N2O B14316735 1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol CAS No. 111121-60-9](/img/structure/B14316735.png)
1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol is an organic compound that belongs to the class of alcohols It features a complex structure with an aniline group, an ethyl(phenyl)amino group, and a hydroxyl group attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol can be synthesized through a multi-step process. One common method involves the reaction of aniline with ethyl(phenyl)amine to form an intermediate compound. This intermediate is then reacted with propylene oxide under controlled conditions to yield the final product. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aniline and ethyl(phenyl)amino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aniline or ethyl(phenyl)amino derivatives.
Wissenschaftliche Forschungsanwendungen
1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Anilino-3-(isopropylamino)propan-2-ol: Similar structure but with an isopropyl group instead of an ethyl(phenyl)amino group.
3-Anilino-1-(isopropyl-amino)-propan-2-ol: Another similar compound with slight structural variations.
Uniqueness
1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
111121-60-9 |
|---|---|
Molekularformel |
C17H22N2O |
Molekulargewicht |
270.37 g/mol |
IUPAC-Name |
1-anilino-3-(N-ethylanilino)propan-2-ol |
InChI |
InChI=1S/C17H22N2O/c1-2-19(16-11-7-4-8-12-16)14-17(20)13-18-15-9-5-3-6-10-15/h3-12,17-18,20H,2,13-14H2,1H3 |
InChI-Schlüssel |
TWTIISCBVZGIHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC(CNC1=CC=CC=C1)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [2-(phenyltellanyl)hexadecyl]carbamate](/img/structure/B14316659.png)
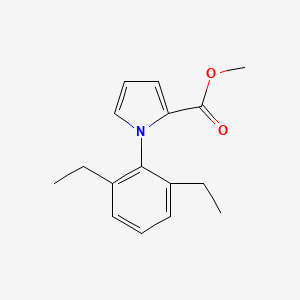

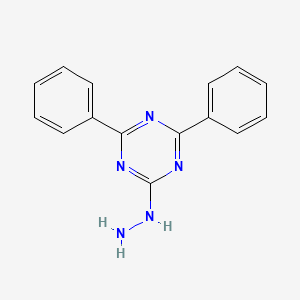
![{[(Butylsulfanyl)methyl]sulfanyl}benzene](/img/structure/B14316688.png)
![2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile](/img/structure/B14316703.png)
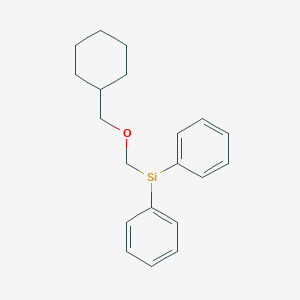
![Trimethyl[3-(3-phenoxyphenyl)propyl]stannane](/img/structure/B14316718.png)
![2,6-Dimethoxy-4-[(morpholin-4-yl)methyl]phenol](/img/structure/B14316719.png)

![5-{[(Pyridin-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14316740.png)
![2-[8-(Carboxymethylsulfanyl)-8-sulfanylideneoctanethioyl]sulfanylacetic acid](/img/structure/B14316743.png)
